

Check Availability & Pricing

# Application Notes and Protocols for the Radiosynthesis of [11C]Fekap

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fekap     |           |
| Cat. No.:            | B15617166 | Get Quote |

For Research Use Only. Not for commercial use.

#### **Abstract**

This document provides a detailed methodology for the synthesis of [¹¹C]**Fekap**, a novel agonist radiotracer for Positron Emission Tomography (PET) imaging of the κ-opioid receptor. [¹¹C]**Fekap**, chemically defined as (R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl)piperazine-1-carboxylate, is radiolabeled via methylation of its corresponding des-methyl carboxylic acid precursor. The protocol described herein outlines the production of the radiolabeling agent, [¹¹C]methyl triflate, the subsequent radiochemical synthesis, purification, and the necessary quality control procedures for the final radiotracer. This guide is intended for researchers, scientists, and professionals in the field of drug development and radiopharmaceutical chemistry.

## Overview of the Radiosynthesis

The radiosynthesis of [¹¹C]**Fekap** is a multi-step process that begins with the production of Carbon-11 as [¹¹C]CO² using a medical cyclotron. The [¹¹C]CO² is then converted into a highly reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH³OTf). This agent is used to label the des-methyl **Fekap** precursor at the carboxylate position to yield [¹¹C]**Fekap**. The final product is purified by High-Performance Liquid Chromatography (HPLC) and formulated for administration.

#### **Signaling Pathway Context**



[ $^{11}$ C]**Fekap** is designed to bind to κ-opioid receptors (KOR), which are G-protein coupled receptors. The signaling pathway initiated by KOR activation is crucial in modulating pain, mood, and addiction. PET imaging with [ $^{11}$ C]**Fekap** allows for the in vivo quantification and investigation of this receptor system.



Click to download full resolution via product page

Caption: Simplified signaling cascade following [11C] **Fekap** binding to the κ-opioid receptor.

## **Experimental Protocols Materials and Equipment**



| Material/Equipment | Specifications                                                                                                                                                                                                  |  |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Precursor          | (R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl)piperazine-1-carboxylic acid                                                                                                          |  |
| Reagents           | Lithium aluminum hydride (LiAlH <sub>4</sub> ), Hydroiodic acid (HI), Silver triflate (AgOTf), Sodium hydroxide (NaOH), Acetonitrile (HPLC grade), Water (for injection), Ethanol (USP grade), Sterile saline   |  |
| Gases              | Nitrogen (UHP), Oxygen (U.HP), Helium (UHP)                                                                                                                                                                     |  |
| Equipment          | Medical Cyclotron (≥11 MeV), Automated Radiosynthesis Module (e.g., GE TRACERlab™), HPLC system with UV and radiation detectors, Solid Phase Extraction (SPE) cartridges (e.g., C18), Sterile filters (0.22 μm) |  |

Table 1: Key materials and equipment required for the radiosynthesis of [11C]Fekap.

#### **Step-by-Step Synthesis Protocol**

The entire synthesis is typically performed on a commercial automated radiosynthesis module, which handles the high radioactivity and ensures reproducibility.

- Target: A high-pressure gas target filled with nitrogen gas containing a small percentage of oxygen (e.g., 0.5-1.0%) is used.
- Irradiation: The target is bombarded with a proton beam from a medical cyclotron (e.g., 11-18 MeV). The nuclear reaction  $^{14}N(p,\alpha)^{11}C$  produces Carbon-11.
- Output: The produced <sup>11</sup>C reacts with the oxygen in the target to form [<sup>11</sup>C]CO<sub>2</sub>. For conversion to [<sup>11</sup>C]methylating agents, [<sup>11</sup>C]CO<sub>2</sub> is often first converted to [<sup>11</sup>C]CH<sub>4</sub> by adding hydrogen to the target gas or through post-processing.

This is a two-part process automated within the synthesis module.



- [11C]Methyl Iodide Synthesis:
  - [¹¹C]CO₂ is trapped and reduced to [¹¹C]methanol using a reducing agent like LiAlH₄.
  - The intermediate is then reacted with hydroiodic acid (HI) at elevated temperature to produce volatile [11C]methyl iodide ([11C]CH3I).
- Conversion to [11C]Methyl Triflate:
  - The gaseous [¹¹C]CH₃I is passed through a heated column containing silver triflate impregnated on a solid support.
  - The iodide is exchanged for the more reactive triflate group, yielding [¹¹C]CH₃OTf, which is then transferred to the reaction vessel.
- Precursor Preparation: A solution of the des-methyl Fekap precursor (typically 1-2 mg) and a non-nucleophilic base (e.g., NaOH or tetrabutylammonium hydroxide) in a suitable solvent (e.g., acetone or DMF, ~300 μL) is prepared in the reaction vessel.
- Labeling Reaction: The gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution at room temperature to be trapped. The vessel is then sealed and heated (e.g., 80-100°C) for a short period (e.g., 3-5 minutes).
- Quenching: The reaction is quenched by the addition of the HPLC mobile phase.
- HPLC System: A semi-preparative reverse-phase HPLC column (e.g., C18) is used.
- Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Separation: The crude reaction mixture is injected onto the HPLC column. [¹¹C]Fekap is separated from unreacted precursor and radiochemical impurities.
- Collection: The fraction corresponding to the [11C]**Fekap** peak, identified by both UV and radiation detectors, is collected into a sterile vial containing sterile water or saline.
- Solvent Removal: The HPLC solvent (acetonitrile) is typically removed by solid-phase extraction (SPE). The collected HPLC fraction is passed through a C18 SPE cartridge, which







retains the [11C]Fekap.

- Elution: The cartridge is washed with sterile water, and the final product is eluted with a small volume of ethanol (USP grade).
- Final Formulation: The ethanolic solution is diluted with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10% (v/v).
- Sterilization: The final product is passed through a 0.22  $\mu$ m sterile filter into a sterile, pyrogen-free dose vial.





Click to download full resolution via product page

Caption: Automated radiosynthesis workflow for the production of [11C]Fekap.



#### **Data Presentation**

The following tables summarize typical quantitative data for the radiosynthesis of [11C]**Fekap**, based on established 11C-methylation procedures.

| Parameter                 | Typical Value                     | Notes                                           |
|---------------------------|-----------------------------------|-------------------------------------------------|
| Synthesis Time            | 30 - 40 minutes                   | From End of Bombardment (EOB) to final product. |
| Radiochemical Yield (RCY) | 25% - 40%                         | Decay-corrected, based on starting [11C]CO2.    |
| Specific Activity (SA)    | > 37 GBq/µmol (>1,000<br>Ci/mmol) | At End of Synthesis (EOS).                      |
| Radiochemical Purity      | > 95%                             | Determined by radio-HPLC.                       |
| Chemical Purity           | > 95%                             | Determined by UV-HPLC.                          |

Table 2: Summary of quantitative synthesis parameters for [11C]Fekap.

## **Quality Control Protocols**

Final product release testing is mandatory to ensure the safety and efficacy of the radiopharmaceutical. Due to the short half-life of Carbon-11, some tests are performed post-release.



| Test                   | Method                              | Acceptance Criteria                              |
|------------------------|-------------------------------------|--------------------------------------------------|
| Appearance             | Visual Inspection                   | Clear, colorless solution, free of particulates. |
| рН                     | pH paper or meter                   | 4.5 - 7.5                                        |
| Radiochemical Purity   | Radio-HPLC                          | ≥ 95%                                            |
| Radionuclidic Identity | Half-life measurement               | 19.5 - 21.5 minutes                              |
| Residual Solvents      | Gas Chromatography (GC)             | e.g., Ethanol < 5000 ppm                         |
| Bacterial Endotoxins   | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max dose volume)        |
| Sterility              | USP <71> Sterility Tests            | No microbial growth (performed retrospectively)  |

Table 3: Quality control specifications for the final [11C]Fekap product.



#### Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes and Protocols for the Radiosynthesis of [11C]Fekap]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15617166#step-by-step-guide-for-radiolabeling-fekap-with-carbon-11]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com